
3,3'-Bipyridine, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Bipyridine, 1-oxide is a heterocyclic organic compound consisting of two pyridine rings connected by a single bond, with an oxygen atom attached to one of the nitrogen atoms. This compound is part of the bipyridine family, which is known for its versatility and wide range of applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bipyridine, 1-oxide typically involves the oxidation of 3,3’-bipyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of 3,3’-Bipyridine, 1-oxide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, industrial methods may involve the use of alternative oxidizing agents and catalysts to improve efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Bipyridine, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex bipyridine derivatives.
Reduction: Reduction reactions can convert the compound back to its parent bipyridine form.
Substitution: The compound can undergo substitution reactions where functional groups are introduced at specific positions on the pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles, and various catalysts.
Major Products: The major products formed from these reactions include various substituted bipyridine derivatives, which have applications in catalysis, material science, and pharmaceuticals .
Applications De Recherche Scientifique
3,3’-Bipyridine, 1-oxide has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3’-Bipyridine, 1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to act as an electron donor or acceptor, making it a versatile tool in redox reactions and catalysis .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the development of supramolecular structures and materials science.
2,2’-Bipyrimidine: Similar to bipyridine but with nitrogen atoms in the pyrimidine rings, offering different coordination properties.
Uniqueness: 3,3’-Bipyridine, 1-oxide stands out due to its unique oxidation state and ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring precise control over redox reactions and coordination chemistry .
Propriétés
Numéro CAS |
33349-46-1 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-oxido-3-pyridin-3-ylpyridin-1-ium |
InChI |
InChI=1S/C10H8N2O/c13-12-6-2-4-10(8-12)9-3-1-5-11-7-9/h1-8H |
Clé InChI |
XYTGGOOIYSHNGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C[N+](=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
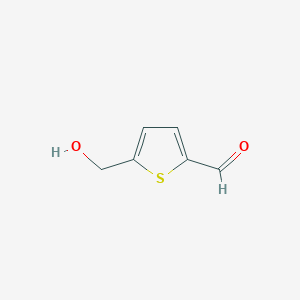


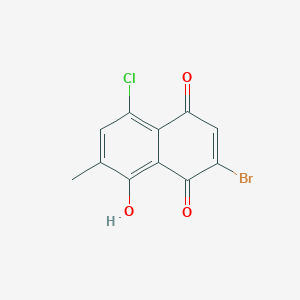
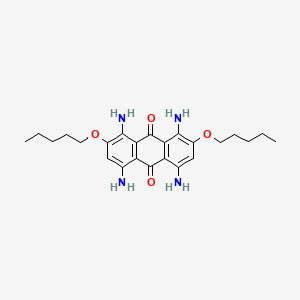



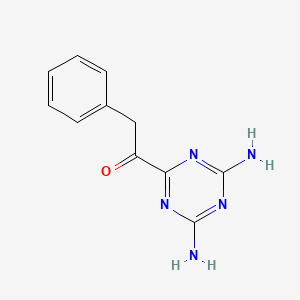
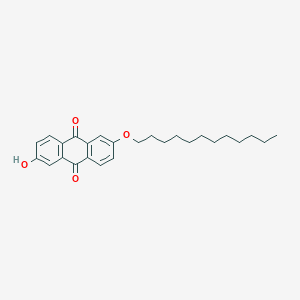

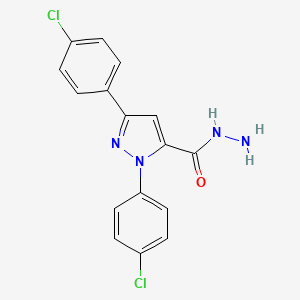
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)
